molecular formula C23H20N4O2 B2920930 3,5-dimethyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 1002256-88-3

3,5-dimethyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Cat. No.: B2920930
CAS No.: 1002256-88-3
M. Wt: 384.439
InChI Key: OAPFMCSSVNXOBX-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidin-4-one core fused to a phenyl ring substituted at the 3-position. The benzamide moiety is further substituted with 3,5-dimethyl groups, contributing to its lipophilicity and molecular recognition properties. Its molecular formula is C₂₄H₂₂N₄O₂ (MW = 398.46 g/mol), with a polar surface area (PSA) of ~55.8 Ų and moderate aqueous solubility (logS = -3.90) . The absence of chiral centers simplifies synthetic routes and pharmacokinetic variability.

Properties

IUPAC Name

3,5-dimethyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-14-10-15(2)12-17(11-14)22(28)26-18-6-4-7-19(13-18)27-16(3)25-21-20(23(27)29)8-5-9-24-21/h4-13H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPFMCSSVNXOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-dimethyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridopyrimidine core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Positional Isomer: F306-0107 (3,5-Dimethyl-N-(2-Methyl-4-{2-Methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide)

Key Differences :

  • Substitution Pattern: The pyrido-pyrimidinone group is attached to the 4-position of the phenyl ring in F306-0107 versus the 3-position in the target compound .
  • Impact on Properties: Solubility: F306-0107 exhibits similar logS (-3.90) but slightly lower PSA (55.79 Ų vs. 55.8 Ų in the target), suggesting minor differences in membrane permeability. Binding Affinity: Positional isomerism may alter interactions with kinase ATP-binding pockets, as observed in analogous kinase inhibitors .
Parameter Target Compound F306-0107
Molecular Weight 398.46 g/mol 398.46 g/mol
Substitution Position 3-Phenyl 4-Phenyl
Polar Surface Area 55.8 Ų 55.79 Ų
logS (Aqueous Solubility) -3.90 -3.90

Substituted Benzamide Analog: 4-Ethoxy-N-(4-{2-Methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Key Differences :

  • Benzamide Substituent : Replaces 3,5-dimethyl groups with a single 4-ethoxy group .
  • Metabolic Stability: Ethoxy groups are prone to oxidative metabolism, whereas methyl groups are metabolically inert, favoring the target compound’s pharmacokinetics.

MEK Inhibitors with Pyrido-Pyrimidine Cores

Several MEK inhibitors (e.g., tametinib , TAK733 ) share structural motifs with the target compound but differ in core substitution and biological targets :

  • Core Fusion : Tametinib uses a pyrido[4,3-d]pyrimidine core, altering the spatial orientation of substituents compared to the 2,3-d fusion in the target compound.
  • Substituent Effects :
    • Electron-Withdrawing Groups : Tametinib’s 2-fluoro-4-iodophenyl group enhances kinase selectivity but reduces solubility (logS ≈ -4.5).
    • Bulkier Groups : TAK733’s dihydroxypropyl chain improves binding affinity but increases molecular weight (MW = 561.3 g/mol) and PSA (>90 Ų), limiting oral bioavailability.
Compound Core Structure Key Substituents MW (g/mol) logS Biological Target
Target Compound Pyrido[2,3-d]pyrimidin-4-one 3,5-Dimethylbenzamide 398.46 -3.90 Undisclosed kinase
Tametinib Pyrido[4,3-d]pyrimidine 2-Fluoro-4-iodophenyl 634.34 -4.50 MEK1/MEK2
TAK733 Pyrido[2,3-d]pyrimidine Dihydroxypropyl, 8-methyl 561.30 -4.20 MEK

Biological Activity

3,5-Dimethyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a synthetic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity based on various research findings and case studies.

  • Molecular Formula : C23H20N4O2
  • Molecular Weight : 384.43 g/mol
  • CAS Number : 1002256-88-3

Antimicrobial Activity

Research has shown that compounds similar to 3,5-dimethyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide exhibit significant antimicrobial activity against various bacterial strains. A study evaluated the in vitro antibacterial activity against Gram-negative and Gram-positive bacteria, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The results indicated that derivatives of pyrido[2,3-d]pyrimidine demonstrated potent antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL for the most active compounds .

CompoundMIC (µg/mL)Bacterial Strain
Compound A12.5E. coli
Compound B25S. aureus
Compound C50B. subtilis

Anticancer Activity

The potential anticancer properties of this compound have also been explored. It has been noted that pyrido[2,3-d]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a study reported that compounds with structural similarities to 3,5-dimethyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Cell LineIC50 (µM)
MCF-710
HeLa15

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in cellular processes. Notably, it has been suggested that such compounds may act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation . This inhibition leads to reduced cell growth in rapidly dividing cells such as bacteria and cancer cells.

Toxicity Studies

Toxicity assessments have indicated that many pyrido[2,3-d]pyrimidine derivatives are non-toxic at therapeutic doses. In hemolytic assays conducted on the most potent compounds derived from this class, minimal hemolytic concentrations (MHCs) were determined to be above 200 µmol/L, suggesting a favorable safety profile for further development .

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